molecular formula C36H24Cl4N4O4 B13842372 Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline

Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline

Cat. No.: B13842372
M. Wt: 718.4 g/mol
InChI Key: LJHQECXBJOCYMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Halquinol involves the chlorination of 8-hydroxyquinoline. The process typically includes mixing 8-hydroxyquinoline with a mixed acid (hydrochloric acid and protonic acid) and gradually adding aqueous hydrogen peroxide solution for the reaction . The reaction is carried out under controlled cooling conditions to ensure the desired chlorination.

Industrial Production Methods: In industrial settings, the production of Halquinol is optimized for large-scale synthesis. The process involves the same basic steps but is designed to maximize yield and minimize impurities. The use of mixed acids and controlled reaction conditions ensures high atom utilization and stable production .

Chemical Reactions Analysis

Types of Reactions: Halquinol undergoes various chemical reactions, including:

    Oxidation: Halquinol can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert Halquinol into less chlorinated derivatives.

    Substitution: Halquinol can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated quinoline derivatives, which can have different antimicrobial properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H24Cl4N4O4

Molecular Weight

718.4 g/mol

IUPAC Name

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol;quinolin-8-ol

InChI

InChI=1S/C9H5Cl2NO.2C9H6ClNO.C9H7NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12;11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,13H;2*1-5,12H;1-6,11H

InChI Key

LJHQECXBJOCYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1

Origin of Product

United States

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